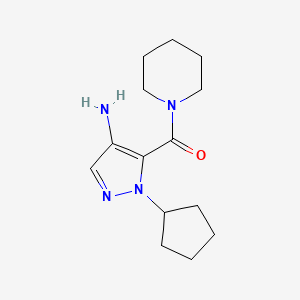

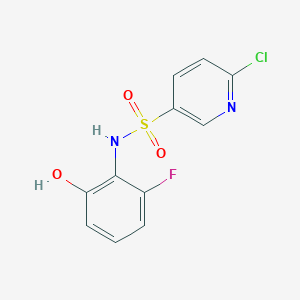

![molecular formula C11H12F3NO2 B3015663 methyl (3R)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoate CAS No. 1228550-48-8](/img/structure/B3015663.png)

methyl (3R)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Stereoselective Synthesis

Methyl (3R)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoate is crucial for the stereoselective synthesis of pharmaceutical compounds. An efficient stereoselective synthesis method was developed for a related compound, methyl (S)-3-amino-3-(3-pyridyl)propanoate, which is a key starting material for RWJ-53308, an orally active antagonist of the platelet fibrinogen receptor. This process involves hydrogenation and chiral auxiliary removal under mild conditions, indicating the potential for similar methodologies in synthesizing derivatives of methyl (3R)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoate (Zhong et al., 1999).

Chemical Synthesis Applications

The chemical synthesis applications of methyl (3R)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoate extend to the creation of various acyclic and heterocyclic compounds. For example, reactions with different nucleophiles have produced a range of trifluoromethyl-containing heterocyclic derivatives, showcasing its versatility in organic synthesis (Sokolov & Aksinenko, 2010).

Asymmetric Biocatalysis

Methyl (3R)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoate's derivatives have been explored in asymmetric biocatalysis. A study used β-amino acids, which are important in drug research, showing the compound's role as an intermediate in the synthesis of pharmaceuticals. This research highlighted the biocatalytic production of enantiopure compounds, crucial for the pharmaceutical industry (Li et al., 2013).

Advanced Pharmaceutical Intermediates

The compound also serves as an intermediate in the asymmetric synthesis of (S)-esmolol, demonstrating its importance in creating cardiovascular drugs. The key intermediate obtained through hydrolytic kinetic resolution highlights the compound's utility in producing enantiomerically pure pharmaceuticals (Narsaiah & Kumar, 2011).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as ®-fluoxetine, have been found to interact with transporters in organisms

Mode of Action

It’s known that the trifluoromethyl group often serves as a bioisostere, replacing a chloride or a methyl group to adjust the steric and electronic properties of a lead compound . This can protect a reactive methyl group from metabolic oxidation .

Biochemical Pathways

Compounds with similar structures, such as 2-morpholin-4-ylethyl-2-{[3-(trifluoromethyl)phenyl]-amino}-nicotinate, have been found to inhibit 5-lipoxygenase and cyclooxygenase pathways .

Pharmacokinetics

It’s known that the trifluoromethyl group can significantly affect the pharmacokinetics of a compound .

Result of Action

The trifluoromethyl group is known to significantly affect the reactivity of the primary functional groups, which can impact the protein structure and function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of methyl (3R)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoate. For instance, the trifluoromethyl group can enhance interactions at nonpolar interfaces, suggesting potential applications for these residues .

Propriétés

IUPAC Name |

methyl (3R)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2/c1-17-10(16)6-9(15)7-4-2-3-5-8(7)11(12,13)14/h2-5,9H,6,15H2,1H3/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDOJADAEHIWPGC-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=CC=C1C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@H](C1=CC=CC=C1C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (3R)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

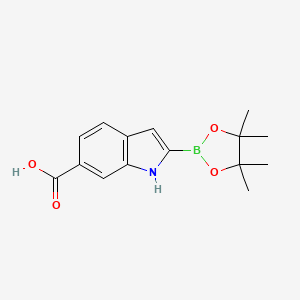

![(Z)-methyl 2-(2-((cyclohexanecarbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3015580.png)

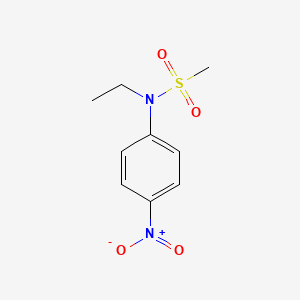

![1-ethyl-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B3015588.png)

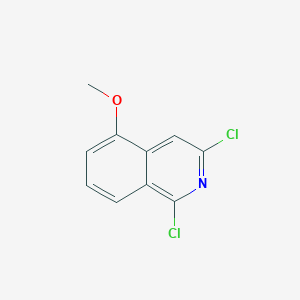

![1-(4-{[(4-Fluorobenzoyl)oxy]imino}-2,2,6,6-tetramethylpiperidino)-1-ethanone](/img/structure/B3015589.png)

![2,7-bis(4-fluorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3015594.png)

![4-Fluorobenzyl 2-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)phenyl ether](/img/structure/B3015598.png)

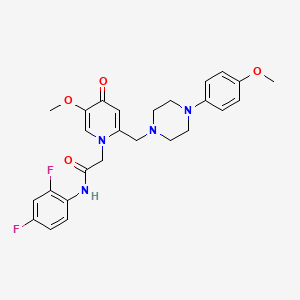

![6-Cyclopropyl-2-({1-[6-(trifluoromethyl)pyridazin-3-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3015601.png)

![N-(2-(1H-indol-3-yl)ethyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide](/img/structure/B3015603.png)